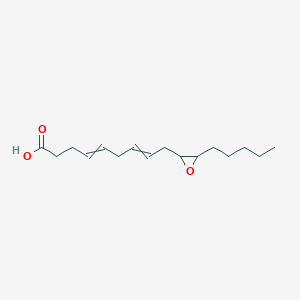
9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid typically involves the epoxidation of a suitable precursor, such as a nonadienoic acid derivative. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring. The process may require specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can target the conjugated diene system, resulting in the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as hydrogen or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions include diols, saturated derivatives, and substituted compounds with enhanced functional properties. These products can be further utilized in various applications, depending on their chemical and physical characteristics .
Applications De Recherche Scientifique
9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials with specific properties.
Biology: The compound’s reactivity and functional groups make it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of polymers, coatings, and other materials with specialized properties.
Mécanisme D'action
The mechanism by which 9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid exerts its effects involves interactions with molecular targets and pathways. The oxirane ring and conjugated diene system can participate in various chemical reactions, leading to the formation of reactive intermediates and products that influence biological and chemical processes. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-hydroxy-11-(3-pentyloxiran-2-yl)undeca-7,10-dienoic acid
- 4,7-Nonadienoic acid, 9-(3-pentyloxiranyl)-, (4Z,7Z)-
Uniqueness
Compared to similar compounds, 9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid stands out due to its specific structural features, such as the position and configuration of the oxirane ring and the conjugated diene system.
Propriétés
Numéro CAS |
261968-00-7 |
|---|---|
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
9-(3-pentyloxiran-2-yl)nona-4,7-dienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-8-11-14-15(19-14)12-9-6-4-5-7-10-13-16(17)18/h5-7,9,14-15H,2-4,8,10-13H2,1H3,(H,17,18) |
Clé InChI |
HJZUGOWXTPCJAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(O1)CC=CCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
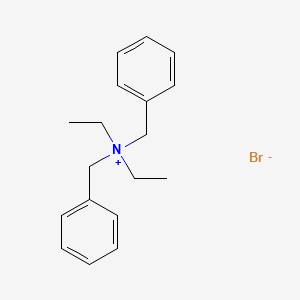
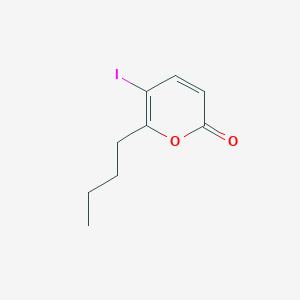
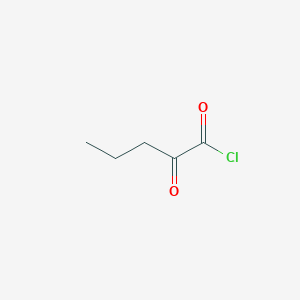
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)

![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)
![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
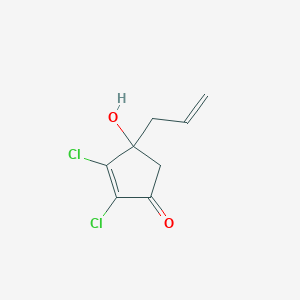

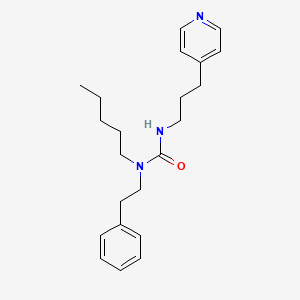
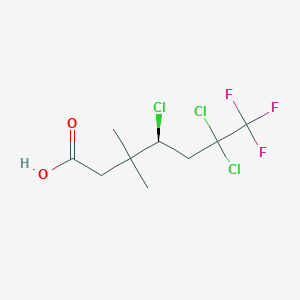
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
